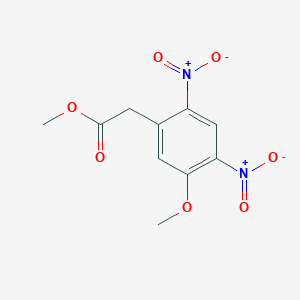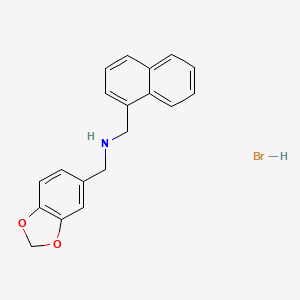
(1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide
Overview
Description
“(1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609408-99-2 . It has a molecular weight of 372.26 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(1-naphthylmethyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17NO2.BrH/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18;/h1-10,20H,11-13H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Applications in Biomarker Research
- Human Urinary Carcinogen Metabolites : The measurement of human urinary carcinogen metabolites, including various amines and related compounds, offers significant information about tobacco exposure and cancer risk. This includes the evaluation of metabolites from benzene, naphthol, and other aromatic compounds in smokers and non-smokers exposed to environmental tobacco smoke. Such studies are crucial for understanding carcinogen metabolism in humans and the potential carcinogenic effects of tobacco products (Hecht, 2002).
Aromatic Amines and Cancer Risk
- Epidemiological Evidence : Aromatic amines, including those derived from naphthylamine, have been linked to an increased risk of bladder cancer, particularly among workers exposed to these compounds in occupational settings and through tobacco smoking. This emphasizes the carcinogenic potential of aromatic amines and the importance of studying their effects on human health (Vineis & Pirastu, 1997).
Therapeutic Applications
- Mucoactive Agents : Compounds like ambroxol, which possess a benzylamine structure, have been widely used in treating acute and chronic respiratory diseases. Clinical evidence supports their efficacy and safety in pediatric patients, highlighting the therapeutic potential of certain amines in respiratory conditions (Kantar et al., 2020).
Synthetic and Structural Insights
- Synthetic Routes and Structural Properties : The synthesis and structural analysis of various substituted thiazolidin-4-ones, derived from reactions involving amines, highlight the diverse synthetic applications and potential chemical modifications that can enhance the biological activity and structural diversity of amine-containing compounds (Issac & Tierney, 1996).
Safety and Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2.BrH/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18;/h1-10,20H,11-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELMZOWKLPZIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC4=CC=CC=C43.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609408-99-2 | |
| Record name | 1,3-Benzodioxole-5-methanamine, N-(1-naphthalenylmethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




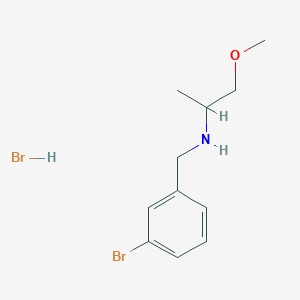

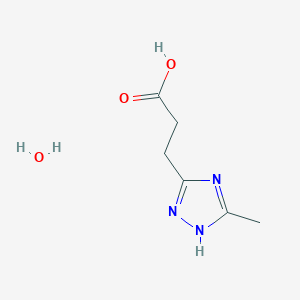

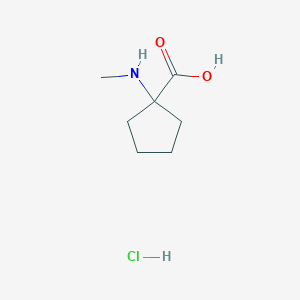
amine hydrochloride](/img/structure/B3244168.png)
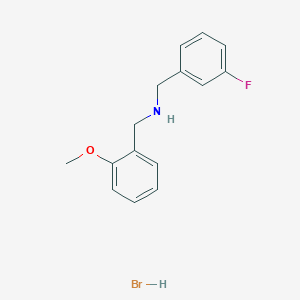
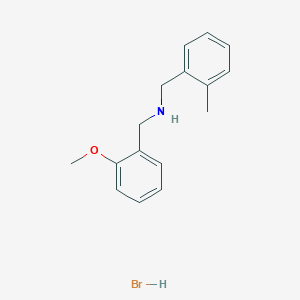


![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3244206.png)
![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B3244216.png)
